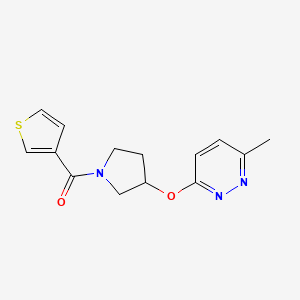

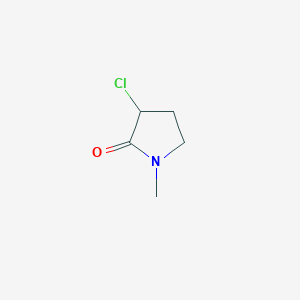

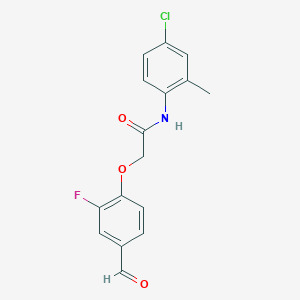

![molecular formula C15H13N3O3 B2615093 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946304-46-7](/img/structure/B2615093.png)

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Multicomponent Synthesis

The compound can be synthesized through a multicomponent condensation reaction. Researchers have reported a novel approach involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This process leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The reaction sequence includes cyanothioacetamide formation, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately yielding the target bicyclic structure .

Chemical Reactions Analysis

Domino Reactions

The multicomponent synthesis described earlier involves a profound structural transformation. Key steps include cyanothioacetamide formation, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination. These reactions contribute to the construction of the bicyclic cyclopenta[b]pyridine core. The addition of various alkylating agents further diversifies the product outcomes .

Physical and Chemical Properties Analysis

Physical Properties

- Fluorescence : It fluoresces under UV light, indicating potential applications as a fluorescent probe .

Chemical Properties

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Anticancer and Anti-5-Lipoxygenase Agents : A study reported the synthesis of novel pyrazolopyrimidines derivatives, demonstrating potential anticancer and anti-5-lipoxygenase activities. This research highlights the relevance of such compounds in developing new therapeutic agents (Rahmouni et al., 2016).

Anti-Inflammatory and Analgesic Agents : Another study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antitumor and Antimicrobial Activities : Research into enaminones as building blocks for synthesizing substituted pyrazoles has uncovered compounds with notable antitumor and antimicrobial activities. This highlights the versatility of such chemical structures in pharmaceutical development (Riyadh, 2011).

Therapeutic Potential

Inhibitors of Cathepsins B and K : The synthesis of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides has been reported, with certain compounds showing promise as inhibitors of cathepsins B and K. This suggests their potential use in developing treatments for diseases where these enzymes play a key role (Lukić et al., 2017).

Antimicrobial Activity : Novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives have been synthesized and evaluated for their antimicrobial activity. The promising results indicate these compounds' potential as new antimicrobial agents, highlighting their importance in addressing antibiotic resistance (Devarasetty et al., 2019).

Propiedades

IUPAC Name |

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c19-15(9-4-5-12-13(6-9)21-8-20-12)18-14-10-2-1-3-11(10)16-7-17-14/h4-7H,1-3,8H2,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSOAKOFENXCPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

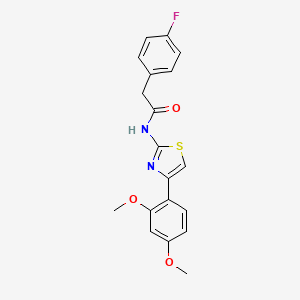

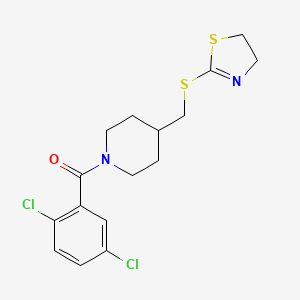

![6-chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2615010.png)

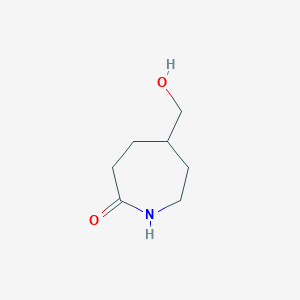

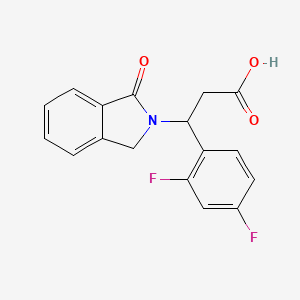

![4-Amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2615014.png)

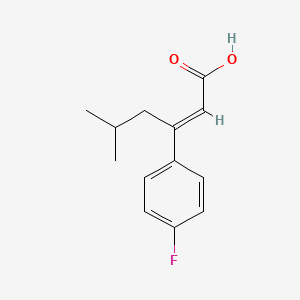

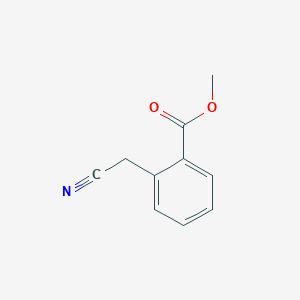

![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2615019.png)

![5-benzyl-N-(4-chlorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615020.png)

![diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2615030.png)